Thiophene Positional Isomerism: Thiophen-3-yl vs. Thiophen-2-yl Substitution as a Determinant of Kinase Binding Pose
The target compound (CAS 651307-37-8) bears a thiophen-3-yl ethyl substituent, in contrast to its direct positional isomer CAS 651307-36-7, which bears a thiophen-2-yl ethyl group on an otherwise identical isoquinoline-5-sulfonamide and 4-aminobutyl scaffold. In the thiophene system, electrophilic substitution and π-stacking geometry differ substantially between the 2- and 3-positions: the 2-position is activated for electrophilic attack and presents a different dipole orientation compared to the 3-position . Although no published head-to-head co-crystal structures exist for either compound, crystallographic studies of related isoquinoline-5-sulfonamide–kinase complexes demonstrate that the terminal aryl/heteroaryl group occupies a hydrophobic pocket adjacent to the ATP-binding cleft where even minor alterations in substituent geometry significantly reorient the sulfonamide linker and alter kinase selectivity [1]. Researchers selecting between these two isomers for SAR exploration should therefore anticipate distinct binding poses and selectivity fingerprints [1].
| Evidence Dimension | Thiophene substitution position and predicted impact on kinase ATP-pocket binding geometry |
|---|---|
| Target Compound Data | Thiophen-3-yl ethyl substituent; 9 rotatable bonds; 6 H-bond acceptors; exact mass 389.12339 Da; CAS 651307-37-8 |
| Comparator Or Baseline | CAS 651307-36-7: Thiophen-2-yl ethyl substituent on identical isoquinoline-5-sulfonamide and 4-aminobutyl scaffold; identical molecular formula (C₁₉H₂₃N₃O₂S₂) and molecular weight (389.5 g/mol) |
| Quantified Difference | Different sulfur heteroatom orientation relative to the ethyl linker (C3 vs. C2 attachment); distinct predicted electronic distribution and steric profile; no quantitative biochemical selectivity data available for either isomer |
| Conditions | Structural comparison based on computed molecular properties; no published co-crystal structures or biochemical IC₅₀ data identified for either isomer [1] |
Why This Matters
For medicinal chemistry SAR campaigns exploring the isoquinoline-5-sulfonamide scaffold, the thiophene attachment position is a critical variable governing kinase target engagement, and procurement of the specific 3-yl isomer ensures experimental reproducibility.
- [1] Engh RA, Girod A, Kinzel V, Huber R, Bossemeyer D. Crystal structures of catalytic subunit of cAMP-dependent protein kinase in complex with isoquinolinesulfonyl protein kinase inhibitors H7, H8, and H89. J Biol Chem. 1996;271(42):26157-26164. View Source
